molecular formula C14H14N2O B7806967 2-Amino-6-methyl-N-phenylbenzamide

2-Amino-6-methyl-N-phenylbenzamide

Cat. No. B7806967
M. Wt: 226.27 g/mol
InChI Key: FKRARSSOACTEHP-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Psycho- and Neurotropic Profiling

2-Amino-6-methyl-N-phenylbenzamide and its derivatives have been studied for their psycho- and neurotropic properties. For example, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide demonstrated potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect, making it a candidate for further psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticonvulsant Activity

Several derivatives of 2-Amino-6-methyl-N-phenylbenzamide have been synthesized and evaluated for anticonvulsant properties. For instance, compounds like 4-nitro-N-phenylbenzamides have shown efficiency in maximal electroshock-induced seizure tests, highlighting their potential in anticonvulsant applications (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

Antiviral Activity

N-Phenylbenzamide derivatives, including those related to 2-Amino-6-methyl-N-phenylbenzamide, have been synthesized and assayed for anti-EV 71 (Enterovirus 71) activities in vitro. Compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown activity against EV 71 strains, suggesting their potential as lead compounds for anti-EV 71 drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Environmental Applications

Some derivatives of 2-Amino-6-methyl-N-phenylbenzamide have been used in environmental applications. For instance, N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide has been used for the removal of Ni(II) from aqueous solutions, showing high removal efficiency under optimized conditions (Rahman & Nasir, 2019).

Synthesis and Characterization Studies

The compound and its derivatives have been a focus of synthesis and characterization studies. These studies include the development of novel aromatic polyimides and the examination of their thermal and physical properties, contributing to materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antifungal Activity

Derivatives of 2-Amino-6-methyl-N-phenylbenzamide have also been evaluated for their antifungal activity. For example, studies on 2-Chloro-N-phenylbenzamide have shown its effectiveness against fungal pathogens like Rhizoctonia solani and Sclerotiua sclerotiorum, indicating its potential in developing new plant pathogenic fungicides (Wen-liang, 2011).

properties

IUPAC Name

2-amino-6-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRARSSOACTEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-N-phenylbenzamide

Synthesis routes and methods I

Procedure details

Thionyl chloride (14.5 mL, 198 mmol) was added to a solution of 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in benzene (250 mL). The resulting suspension was heated to reflux and stirred overnight. After cooling, the reaction was concentrated in vacuo, and the resulting residue was dissolved in chloroform (300 mL). Aniline (15 mL, 165 mmol) was added, and the mixture heated to reflux. After three hours, the reaction was allowed to cool and the resulting suspension was filtered. The filtrate was subjected to flash chromatography, and the crude product recrystallized from isopropanol to provide compound 15 as a yellow crystalline solid. MS (ES): m/z 227 (M+H), 134. 1H NMR (300 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.75 (d, 2H, J=7.9 Hz), 7.32 (t, 2H, J=7.8 Hz), 7.07 (t, 1H, J=7.3 Hz), 7.00 (t, 1H, J=7.8 Hz), 6.58 (d, 1H, J=8.1 Hz), 6.46 (d, 1H, J=7.4 Hz), 4.98 (br. s, 2H), 2.21 (s, 3H). The reaction described above and compound 15 are shown below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (14.5 mL, 198 mmol) was added to a solution of 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in benzene (250 mL). The resulting suspension was heated to reflux and stirred overnight. After cooling, the reaction was concentrated in vacuo, and the resulting residue was dissolved in chloroform (300 mL). Aniline (15, mL, 165 mmol) was added, and the mixture heated to reflux. After three hours, the reaction was allowed to cool and the resulting suspension was filtered. The filtrate was subjected to flash chromatography, and the Crude product recrystallized from isopropanol to provide compound 15 as a yellow crystalline solid. MS (ES): m/z 227 (M+H), 134. 1H NMR (300 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.75 (d, 2H, J=7.9 Hz), 7.32 (t, 2H, J=7.8 Hz), 7.07 (t, 1H, J=7.3 Hz), 7.00 (t, 1H, J=7.8 Hz), 6.58 (d, 1H, J=8.1 Hz); 6.46 (d, 1H, J=7.4 Hz), 4.98 (br. s, 2H), 2.21 (s, 3H). The reaction described above and compound 15 are shown below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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